molecular formula C7H5FO2S B12516841 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid CAS No. 705950-02-3

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid

Cat. No.: B12516841
CAS No.: 705950-02-3
M. Wt: 172.18 g/mol
InChI Key: SNPJSQAASIVTJO-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one oxygen atom with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-2-hydroxybenzoic acid with a thiol reagent under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, and substituted benzene derivatives. These products have various applications in organic synthesis and industrial processes .

Scientific Research Applications

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzene derivatives and thiocarboxylic acids, such as:

Uniqueness

3-Fluoro-2-hydroxybenzene-1-carbothioic S-acid is unique due to its specific combination of fluorine, hydroxyl, and carbothioic S-acid groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

705950-02-3

Molecular Formula

C7H5FO2S

Molecular Weight

172.18 g/mol

IUPAC Name

3-fluoro-2-hydroxybenzenecarbothioic S-acid

InChI

InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)

InChI Key

SNPJSQAASIVTJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(=O)S

Origin of Product

United States

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